molecular formula C18H20O3 B1601136 4-(Pentyloxy)-4'-biphenylcarboxylic acid CAS No. 59748-15-1

4-(Pentyloxy)-4'-biphenylcarboxylic acid

Cat. No. B1601136
CAS RN: 59748-15-1
M. Wt: 284.3 g/mol
InChI Key: RBJMVQVMVYPYED-UHFFFAOYSA-N
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Description

4-(Pentyloxy)benzoic acid is a chemical compound with the CAS Number: 15872-41-0. Its molecular weight is 208.26 .


Molecular Structure Analysis

The IUPAC name for 4-(Pentyloxy)benzoic acid is 4-(pentyloxy)benzoic acid. The InChI code is 1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

4-(Pentyloxy)benzoic acid is a solid substance . Its molecular weight is 208.26 .

Scientific Research Applications

Organic Synthesis Building Block

4-(Pentyloxy)-4’-biphenylcarboxylic acid: is a versatile building block in organic synthesis. Its structure allows for the creation of various boronic acid derivatives, which are crucial in cross-coupling reactions . These reactions are fundamental in constructing carbon-carbon bonds, pivotal in synthesizing pharmaceuticals, agrochemicals, and organic materials.

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry as a standard or reference material due to its unique chemical properties . It helps in the calibration of equipment and ensures the accuracy of analytical methods, which is essential for quality control in chemical manufacturing and pharmaceutical industries.

Pharmaceutical Intermediate

As an intermediate, 4-(Pentyloxy)-4’-biphenylcarboxylic acid is employed in the synthesis of various drugs. For instance, it’s used in the production of Sitafloxacin, a fluoroquinolone antibiotic effective against Buruli ulcer . This showcases the compound’s role in developing treatments for infectious diseases.

Biological Research

The compound’s ability to block DNA binding of certain proteins, like the human papillomavirus (HPV) E2 protein, makes it valuable in biological research . It aids in understanding the mechanisms of viral replication and transcription, which is crucial for developing antiviral therapies.

Safety and Hazard Analysis

4-(Pentyloxy)-4’-biphenylcarboxylic acid: is also used in safety and hazard analysis in chemical research. Its well-documented properties, such as melting point, solubility, and reactivity, provide essential data for handling, storage, and disposal protocols in laboratories and industries .

Safety and Hazards

The safety data sheet for 4-(Pentyloxy)benzoic acid suggests avoiding prolonged exposure and using caution when handling . It is recommended not to breathe dust or vapor and to have a safety shower and eye wash available .

properties

IUPAC Name

4-(4-pentoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-3-4-13-21-17-11-9-15(10-12-17)14-5-7-16(8-6-14)18(19)20/h5-12H,2-4,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMVQVMVYPYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551422
Record name 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)-4'-biphenylcarboxylic acid

CAS RN

59748-15-1
Record name 4'-(Pentyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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